2-(2-(Tetrahydro-2-furyl)ethyl)pyridine

Lipophilicity LogP Drug-likeness

2-(2-(Tetrahydro-2-furyl)ethyl)pyridine (CAS 84522-32-7) is a pyridine derivative bearing a tetrahydrofuran (THF) moiety connected via a two-carbon ethyl linker at the 2-position of the pyridine ring. With a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, this compound belongs to the class of heterocyclic building blocks that combine a basic, metal-coordinating pyridine nitrogen with a cyclic ether oxygen capable of acting as a hydrogen bond acceptor.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 84522-32-7
Cat. No. B12661129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Tetrahydro-2-furyl)ethyl)pyridine
CAS84522-32-7
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CC(OC1)CCC2=CC=CC=N2
InChIInChI=1S/C11H15NO/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11/h1-2,4,8,11H,3,5-7,9H2
InChIKeyULTYOAAXRRZFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Tetrahydro-2-furyl)ethyl)pyridine (CAS 84522-32-7): Baseline Characterization and Compound Class Profile for Procurement Evaluation


2-(2-(Tetrahydro-2-furyl)ethyl)pyridine (CAS 84522-32-7) is a pyridine derivative bearing a tetrahydrofuran (THF) moiety connected via a two-carbon ethyl linker at the 2-position of the pyridine ring [1]. With a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol, this compound belongs to the class of heterocyclic building blocks that combine a basic, metal-coordinating pyridine nitrogen with a cyclic ether oxygen capable of acting as a hydrogen bond acceptor . It is listed under EINECS number 283-027-2 and is commercially available as a research chemical from multiple suppliers . The compound finds primary application as a synthetic building block in medicinal chemistry and organic synthesis, and additionally as a flavor and fragrance ingredient owing to its characteristic organoleptic properties .

Why Generic Substitution Fails for 2-(2-(Tetrahydro-2-furyl)ethyl)pyridine: Physicochemical and Functional Differentiation from Simple Alkylpyridines


Simple alkylpyridine analogs such as 2-ethylpyridine or 2-pentylpyridine, while sharing the pyridine core, lack the tetrahydrofuran ring that fundamentally alters the physicochemical profile and functional versatility of 2-(2-(tetrahydro-2-furyl)ethyl)pyridine [1]. The presence of the cyclic ether oxygen in the THF ring introduces a second hydrogen bond acceptor site, increases the topological polar surface area (TPSA) from 12.9 Ų (for 2-ethylpyridine) to 22.1 Ų, and shifts the lipophilicity (XLogP3) to approximately 1.9 compared to ~1.7 for 2-ethylpyridine or ~2.9 for 2-pentylpyridine [2][3]. Furthermore, the odor profile diverges significantly: while 2-ethylpyridine exhibits a grassy, green note and 2-pentylpyridine carries a fatty, green character, 2-(2-(tetrahydro-2-furyl)ethyl)pyridine delivers a distinct sweet, floral, nutty, and tobacco-like sensory profile that cannot be replicated by simple alkyl chain extension . These differences render generic substitution chemically and functionally inappropriate for applications requiring specific solvation, coordination, or organoleptic properties.

Quantitative Evidence Guide for 2-(2-(Tetrahydro-2-furyl)ethyl)pyridine: Head-to-Head Physicochemical, Organoleptic, and Structural Comparisons Against Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison of 2-(2-(Tetrahydro-2-furyl)ethyl)pyridine vs. 2-Ethylpyridine and 2-Pentylpyridine

The lipophilicity of 2-(2-(tetrahydro-2-furyl)ethyl)pyridine, measured by XLogP3, is 1.9 [1]. This value is 0.2 log units higher than that of 2-ethylpyridine (XLogP3 ~1.7) [2], but approximately 1.0 log unit lower than that of 2-pentylpyridine (XLogP3 ~2.9) [3]. The incorporation of the oxygen-containing tetrahydrofuran ring thus provides a means to increase polar surface area while maintaining lipophilicity in the sub-2.0 range, a desirable window for passive membrane permeability in medicinal chemistry [4].

Lipophilicity LogP Drug-likeness Physicochemical profiling

Enhanced Polar Surface Area: TPSA Differentiation of 2-(2-(Tetrahydro-2-furyl)ethyl)pyridine vs. Alkylpyridine Analogs

The topological polar surface area (TPSA) of 2-(2-(tetrahydro-2-furyl)ethyl)pyridine is 22.1 Ų, as computed by PubChem [1]. This is 71% higher than the TPSA of both 2-ethylpyridine and 2-pentylpyridine, which each have a TPSA of 12.9 Ų [2][3]. The increase arises from the additional oxygen atom in the tetrahydrofuran ring, which serves as a second hydrogen bond acceptor (total HBA count = 2 for the target compound vs. 1 for alkylpyridine analogs) [1].

Topological polar surface area Hydrogen bonding Bioavailability Solubility

Organoleptic Differentiation: Odor and Flavor Profile of 2-(2-(Tetrahydro-2-furyl)ethyl)pyridine vs. 2-Ethylpyridine and 2-Pentylpyridine

According to GHS classification data from vendor sources, 2-(2-(tetrahydro-2-furyl)ethyl)pyridine exhibits a 'strong, sweet, and slightly floral' odor with a flavor profile described as 'mild, sweet, nutty, and tobacco-like' . In contrast, 2-ethylpyridine is reported to have a 'grassy and green' organoleptic character [1], while 2-pentylpyridine presents a 'fatty and green' profile [2]. The replacement of a terminal alkyl group with a tetrahydrofuran ring thus shifts the sensory profile from herbaceous/green to sweet/floral/nutty, reflecting the contribution of the cyclic ether moiety to olfactory receptor activation [3].

Flavor Fragrance Organoleptic Sensory profile

Conformational Flexibility Advantage: Rotatable Bond Count Comparison Supporting Dual Functionalization Potential

2-(2-(Tetrahydro-2-furyl)ethyl)pyridine possesses 3 rotatable bonds, as computed by PubChem [1]. This is threefold higher than 2-ethylpyridine (1 rotatable bond) [2] and exceeds the flexibility of the direct analog 2-(oxolan-2-yl)pyridine (1 rotatable bond, C9H11NO, MW 149.19 g/mol), which lacks the ethyl spacer between the pyridine and THF rings . The ethyl linker decouples the conformational preferences of the two heterocyclic rings, enabling independent orientation of the pyridine nitrogen and THF oxygen for bidentate coordination to metal centers, while also providing two distinct sites—pyridine and THF—for sequential synthetic derivatization [3].

Conformational flexibility Rotatable bonds Ligand design Synthetic versatility

Boiling Point and Thermal Stability: Distillation-Relevant Differentiation from Lower-Molecular-Weight Alkylpyridines

The boiling point of 2-(2-(tetrahydro-2-furyl)ethyl)pyridine is reported as 275.5°C at 760 mmHg, with a flash point of 101°C . This is approximately 126°C higher than the boiling point of 2-ethylpyridine (148.6°C) [1]. The elevated boiling point is consistent with the higher molecular weight (177.24 vs. 107.15 g/mol) and the increased polar surface area, which enhances intermolecular dipole-dipole and van der Waals interactions. The flash point of 101°C also classifies the compound as combustible rather than highly flammable (flash point > 93°C per GHS), in contrast to 2-ethylpyridine which has a flash point of approximately 29-39°C [1].

Boiling point Thermal stability Purification Process chemistry

Optimal Application Scenarios for 2-(2-(Tetrahydro-2-furyl)ethyl)pyridine: Evidence-Based Use Cases for Procurement Decision-Making


Medicinal Chemistry Building Block for Lead Optimization Requiring Balanced Lipophilicity (XLogP3 ~1.9) and Enhanced Hydrogen Bonding Capacity

Lead optimization campaigns targeting oral bioavailability benefit from this compound's XLogP3 of 1.9 and TPSA of 22.1 Ų, which together position it within favorable drug-likeness space [1]. Unlike 2-pentylpyridine (XLogP3 ~2.9), which may risk excessive lipophilicity and promiscuous binding, this compound maintains a sub-2.0 logP while offering an additional hydrogen bond acceptor via the THF oxygen for target engagement [2]. The three rotatable bonds further support conformational adaptation to protein binding pockets [1].

Flavor and Fragrance Formulation Requiring Sweet, Nutty, Tobacco-Like Notes Distinct from Generic Green Pyridine Notes

For flavorists and perfumers, this compound provides a differentiated sweet, floral, nutty, and tobacco-like profile, in contrast to the grassy (2-ethylpyridine) or fatty-green (2-pentylpyridine) character of common alkylpyridine ingredients [3]. Its organoleptic properties are suitable for baked goods, beverages, savory snacks, and personal care product formulations . The high boiling point (275.5°C) also ensures thermal stability during food processing .

Bidentate or Hemilabile Ligand Scaffold for Transition Metal Coordination Chemistry and Catalysis

The combination of a pyridine nitrogen and a tetrahydrofuran oxygen, separated by a flexible ethyl linker (3 rotatable bonds), presents a bidentate N,O-donor ligand motif capable of forming five- or six-membered chelate rings with transition metals [4]. The THF oxygen is a weaker donor than the pyridine nitrogen, offering potential hemilabile behavior wherein the ether arm can reversibly dissociate to open a coordination site during catalytic turnover—a property not available with simple 2-alkylpyridine ligands or with the more rigid 2-(oxolan-2-yl)pyridine scaffold lacking the ethyl spacer [5].

Synthetic Intermediate for Sequential Functionalization at Two Distinct Reactive Sites

The compound presents two chemically distinct sites for derivatization: the pyridine ring, amenable to electrophilic aromatic substitution, N-oxidation, or quaternization, and the tetrahydrofuran ring, which can undergo ring-opening reactions under acidic or Lewis acid conditions . The ethyl linker spatially decouples the two rings, minimizing undesired electronic cross-talk during sequential transformations—a synthetic advantage over directly linked 2-(tetrahydrofuran-2-yl)pyridine analogs, where the proximity of the THF oxygen to the pyridine ring can alter the electronic environment and reactivity of the aromatic system .

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